![molecular formula C23H32N2O6 B1404511 2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid CAS No. 1250992-79-0](/img/structure/B1404511.png)

2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid

説明

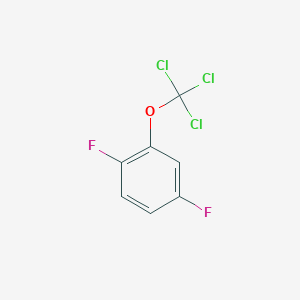

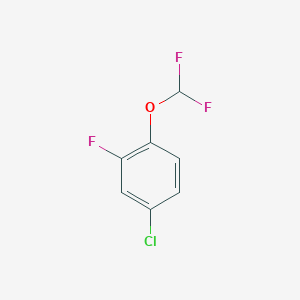

2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid is a compound that has been reported to be a potent competitive γ-aminobutyric acid type A receptor (GABA A R) antagonist . It shows low cellular membrane permeability .

Molecular Structure Analysis

The molecular formula of 2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid is C23H32N2O6 . Its average mass is 432.510 Da, and its monoisotopic mass is 432.226044 Da .科学的研究の応用

Environmental Applications

- Adsorption and Water Treatment:

- Activated carbon and biochar are explored for the removal of pharmaceutical contaminants like Carbamazepine (CBZ) from water. This research focuses on the efficiency of these adsorbents in treating water, a process crucial for environmental safety and human health. The detailed study addresses the CBZ presence in the water cycle and explores adsorption as a potential solution for its removal, considering various aspects like the characteristics of adsorbents, operational conditions, and kinetics of the adsorption processes (Décima et al., 2021).

Materials Science and Photocatalysis

- Photocatalysis and Material Modification:

- (BiO)2CO3 (BOC), part of the Aurivillius-related oxide family, has intriguing properties making it suitable for various applications like healthcare, photocatalysis, and supercapacitors. The review delves into strategies for enhancing the visible light-driven photocatalytic performance of BOC, addressing the fabrication of various BOC micro/nanostructures, the enhancement mechanisms of photocatalytic activity, and multifunctional applications of BOC-based materials (Ni et al., 2016).

Biotechnology and Biocatalysis

- Biocatalyst Inhibition and Industrial Chemical Production:

- Carboxylic acids, including CBZ, are recognized for their biorenewable potential as precursors for various industrial chemicals. The review highlights the impact of such acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, detailing the inhibitory effects of these acids at concentrations below the desired yield and titer. It offers insights into the metabolic engineering strategies needed to enhance microbial robustness against these inhibitors (Jarboe et al., 2013).

Organic Electronics and OLEDs

- Organic Electronics and Light-Emitting Diodes:

- BODIPY-based materials have emerged as promising platforms for applications in sensors, thin-film transistors, and organic photovoltaics. This review focuses on the structural design and development of BODIPY-based organic semiconductors for OLEDs, discussing the breakthroughs and recent advancements as near-IR emitters promoted by aggregation-induced emission (AIE) (Squeo & Pasini, 2020).

Environmental Toxicology and Water Quality

- Water Quality and Environmental Toxicology:

- CBZ, a pharmaceutical compound, is proposed as an anthropogenic marker for water quality assessment due to its persistence and widespread presence in water bodies. The paper provides an in-depth review of CBZ sources, occurrences, toxicological effects, regulations, and its removal by wastewater treatment technologies. The study emphasizes the need for effective CBZ removal techniques, considering the limitations of conventional and advanced treatment technologies (Hai et al., 2018).

特性

IUPAC Name |

9-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-2,9-diazaspiro[5.5]undecane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O6/c1-22(2,3)31-20(28)24-13-11-23(12-14-24)10-9-18(19(26)27)25(16-23)21(29)30-15-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEINFTFLMWCTAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene](/img/structure/B1404430.png)

![4-[Chloro(difluoro)methoxy]-2-fluoro-benzonitrile](/img/structure/B1404432.png)

![4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene](/img/structure/B1404434.png)

![1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene](/img/structure/B1404435.png)

![3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1404437.png)

![3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1404442.png)

![1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404447.png)

![5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid](/img/structure/B1404448.png)

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1404450.png)